molecular formula C18H19N3O3S B11266685 N-(4-methoxyphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide

N-(4-methoxyphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide

Cat. No.: B11266685
M. Wt: 357.4 g/mol
InChI Key: HXPLXYBMIKMMDP-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a pyrazole ring, which is further substituted with methoxyphenyl and phenyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxyaniline with 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired sulfonamide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

N-(4-methoxyphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups and the presence of a sulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide

InChI

InChI=1S/C18H19N3O3S/c1-13-18(14(2)21(19-13)16-7-5-4-6-8-16)25(22,23)20-15-9-11-17(24-3)12-10-15/h4-12,20H,1-3H3

InChI Key

HXPLXYBMIKMMDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)S(=O)(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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